molecular formula C14H14ClNO2S B5211928 3-chloro-N-(tetrahydro-2-furanylmethyl)-1-benzothiophene-2-carboxamide

3-chloro-N-(tetrahydro-2-furanylmethyl)-1-benzothiophene-2-carboxamide

Cat. No. B5211928
M. Wt: 295.8 g/mol
InChI Key: WXPHQFQCOBBPIO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds often involves the reaction of chlorobenzo[b]thiophene-2-carboxyl chloride with various amines in the presence of triethylamine or other catalysts. For instance, a study detailed the synthesis of a structurally related compound through a reaction involving 3-chlorobenzo[b] thiophene -2-carboxyl chloride and 8-aminoquinoline, highlighting the importance of catalysts in such syntheses (Abbasi et al., 2011).

Molecular Structure Analysis

The molecular structure of similar compounds has been elucidated using techniques like single-crystal X-ray diffraction, which provides insights into the crystallization and molecular geometry. The detailed study by Abbasi et al. (2011) shows the compound crystallizing in the monoclinic system, with specific measurements for the crystal axes and angles, emphasizing the compound's complex three-dimensional arrangement.

Chemical Reactions and Properties

Chemical reactions involving this class of compounds include the formation of new bonds through reactions with cyanamides, leading to derivatives with various functional groups. Ried, Oremek, and Guryn (1980) discussed synthesizing new compounds through the reaction of substituted 3-chlorobenzo[b]thiophene-2-carbonyl chlorides with cyanamides, demonstrating the compound's reactivity and potential for forming diverse chemical structures (Ried et al., 1980).

Safety and Hazards

Sigma-Aldrich sells this product as-is and makes no representation or warranty whatsoever with respect to this product . Therefore, the safety and hazards associated with this compound are not well-documented.

properties

IUPAC Name

3-chloro-N-(oxolan-2-ylmethyl)-1-benzothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClNO2S/c15-12-10-5-1-2-6-11(10)19-13(12)14(17)16-8-9-4-3-7-18-9/h1-2,5-6,9H,3-4,7-8H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXPHQFQCOBBPIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC(=O)C2=C(C3=CC=CC=C3S2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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